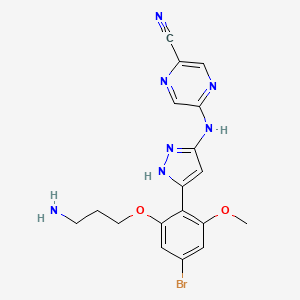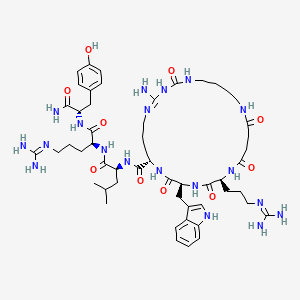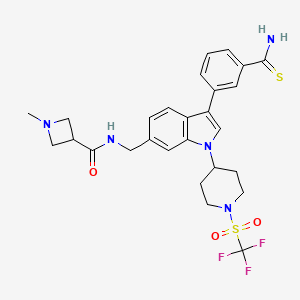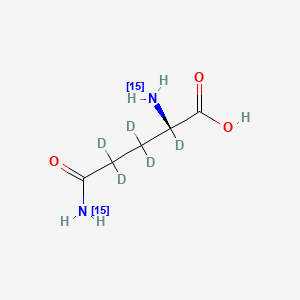
L-Glutamine-15N2,d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamine-15N2,d5, also known as L-Glutamic acid 5-amide-15N2,d5, is a stable isotope-labeled compound. It is a derivative of L-Glutamine, a non-essential amino acid that is abundantly present in the human body and involved in numerous metabolic processes. The compound is labeled with both deuterium (d5) and nitrogen-15 (15N2), making it useful for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamine-15N2,d5 involves the incorporation of stable isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Glutamine molecule. The process typically starts with the precursor L-Glutamine, which undergoes isotopic exchange reactions to replace hydrogen atoms with deuterium and nitrogen atoms with nitrogen-15. The reaction conditions often involve the use of deuterated solvents and nitrogen-15 enriched reagents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic reagents and maintain the purity of the final product. The production is carried out under stringent quality control measures to ensure the isotopic enrichment and chemical purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: L-Glutamine-15N2,d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form L-Glutamic acid derivatives.
Reduction: It can be reduced to form L-Glutamine derivatives with altered functional groups.
Substitution: The amide group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various isotopically labeled derivatives of L-Glutamine and L-Glutamic acid, which are useful for metabolic studies and tracer experiments .
Aplicaciones Científicas De Investigación
L-Glutamine-15N2,d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of nitrogen and hydrogen atoms in biochemical pathways.
Biology: Employed in studies of amino acid metabolism, protein synthesis, and cellular respiration.
Medicine: Utilized in clinical research to investigate metabolic disorders, cancer metabolism, and the effects of nutritional supplements.
Industry: Applied in the development of pharmaceuticals and nutraceuticals, as well as in the production of isotopically labeled compounds for research and diagnostic purposes
Mecanismo De Acción
The mechanism of action of L-Glutamine-15N2,d5 involves its incorporation into metabolic pathways where it serves as a source of nitrogen and carbon. The labeled nitrogen and deuterium atoms allow researchers to trace the metabolic fate of the compound and study the dynamics of nitrogen and hydrogen exchange in biological systems. The compound targets various enzymes and transporters involved in amino acid metabolism and cellular respiration .
Comparación Con Compuestos Similares
L-Glutamine-15N2: Labeled with nitrogen-15 but not deuterium.
L-Glutamine-d5: Labeled with deuterium but not nitrogen-15.
L-Glutamine-13C5,15N2: Labeled with carbon-13 and nitrogen-15.
L-Glutamine-13C5,15N2,d10: Labeled with carbon-13, nitrogen-15, and deuterium.
Uniqueness: L-Glutamine-15N2,d5 is unique due to its dual labeling with both deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in tracer studies.
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
153.16 g/mol |
Nombre IUPAC |
(2S)-2,5-bis(15N)(azanyl)-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1,7+1 |
Clave InChI |
ZDXPYRJPNDTMRX-OSLNSGJLSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)[15NH2])[15NH2] |
SMILES canónico |
C(CC(=O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)

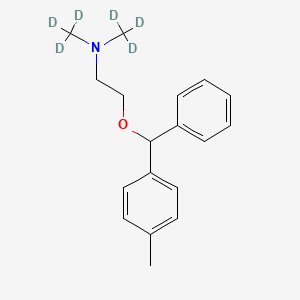
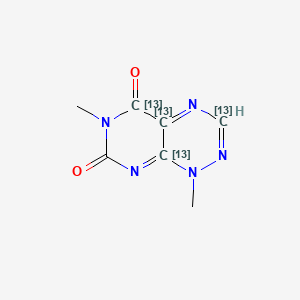

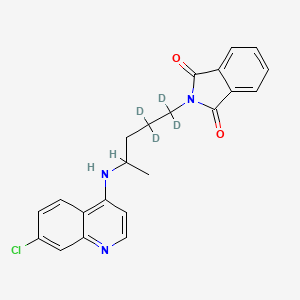
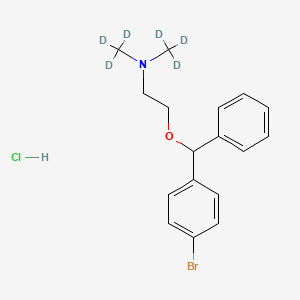
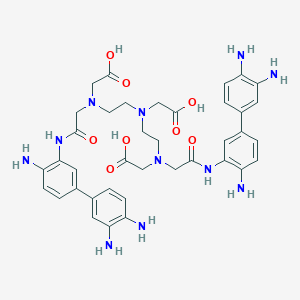
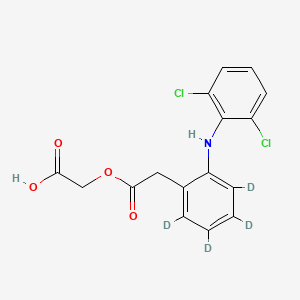
![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
